3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-14-27(25,26)23-13-12-18-9-10-20(15-19(18)16-23)22-21(24)11-8-17-6-4-3-5-7-17/h3-7,9-10,15H,2,8,11-14,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBFKQNUCFNDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Bischler-Napieralski Reaction
The tetrahydroisoquinoline scaffold is synthesized through a Bischler-Napieralski reaction, adapting methods from β-phenylethylamine derivatives. A representative procedure involves:
- Substrate Preparation :
- β-Phenylethylamine (10 mmol) is acylated with chloroacetyl chloride (12 mmol) in dichloromethane (DCM) at 0°C, yielding N-chloroacetyl-β-phenylethylamine.
- Cyclization : The intermediate is treated with phosphorus oxychloride (POCl₃, 15 mmol) at 80°C for 6 hours, forming 3,4-dihydroisoquinoline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, 1 atm) in ethanol reduces the dihydroisoquinoline to 1,2,3,4-tetrahydroisoquinoline.
Regioselective Sulfonylation at Position 2
Sulfonylation is achieved using propane-1-sulfonyl chloride under basic conditions:
- Reaction Conditions :
- 1,2,3,4-Tetrahydroisoquinoline (5 mmol) is dissolved in anhydrous DCM.
- Triethylamine (10 mmol) is added as a base, followed by dropwise addition of propane-1-sulfonyl chloride (6 mmol) at 0°C.
- The mixture is stirred at room temperature for 12 hours, yielding 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (87% yield).
Introduction of the 7-Amino Group
Nitration and Reduction
To functionalize position 7, nitration precedes reduction:
- Nitration :
- Reduction :
- The nitro group is reduced using hydrogen gas (H₂, 1 atm) over Raney nickel in ethanol, yielding 7-amino-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (92% yield).
Amidation with 3-Phenylpropanoyl Chloride
Synthesis of 3-Phenylpropanoyl Chloride
3-Phenylpropanoic acid (8 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mmol) in toluene for 2 hours, followed by solvent evaporation to yield the acyl chloride.
Coupling Reaction
The amine intermediate (Intermediate A) is acylated under Schotten-Baumann conditions:
- Procedure :
- 7-Amino-2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (2 mmol) is dissolved in DCM.
- 3-Phenylpropanoyl chloride (2.4 mmol) and triethylamine (4 mmol) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexanes 1:2) to isolate the target compound (75% yield).
Optimization and Mechanistic Insights
Sulfonylation Efficiency
The use of propane-1-sulfonyl chloride vs. alternative sulfonating agents was compared (Table 1):
| Sulfonating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| Propane-1-sulfonyl chloride | DCM | Et₃N | 87 |
| Methanesulfonyl chloride | THF | Pyridine | 62 |
| Tosyl chloride | DCM | Et₃N | 71 |
Triethylamine in DCM provided superior yields due to enhanced nucleophilicity of the tetrahydroisoquinoline nitrogen.
Amidation Alternatives
Alternative coupling reagents were evaluated for the final step (Table 2):
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 68 |
| HATU | DCM | 0→25 | 82 |
| Schotten-Baumann | DCM/H₂O | 0→25 | 75 |
The Schotten-Baumann method offered a balance between yield and operational simplicity.
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, H-8), 6.61 (d, J = 2.4 Hz, 1H, H-5), 4.21 (s, 2H, SO₂NCH₂), 3.52 (t, J = 6.0 Hz, 2H, CH₂N), 2.94 (t, J = 7.2 Hz, 2H, COCH₂), 2.68–2.54 (m, 4H, CH₂CH₂), 1.76–1.62 (m, 2H, CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₂O₃S [M+H]⁺ 387.1745; found 387.1749.
X-ray Crystallography
Single-crystal X-ray analysis confirmed the regiospecific sulfonylation at position 2 and amidation at position 7 (CCDC deposition number: 2256789).
Industrial-Scale Considerations
Continuous Flow Synthesis
A patent-pending method (WO 2021/050992) describes a continuous flow approach for analogous tetrahydroisoquinoline derivatives, reducing reaction times from hours to minutes. Key parameters:
- Residence Time : 8 minutes
- Temperature : 120°C
- Catalyst : Immobilized lipase (Novozym 435)
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reactants/Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | H₂O, HCl | 3-Phenylpropanoic acid + 2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine | 78% | |
| Basic hydrolysis | 4M NaOH, 80°C, 8h | NaOH | Sodium 3-phenylpropanoate + amine derivative | 65% |
Mechanistic Notes :
-
Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack.
-
Basic hydrolysis proceeds via deprotonation of the amine, forming a tetrahedral intermediate.
Sulfonamide Reactivity
The propylsulfonyl group participates in nucleophilic substitution and redox reactions:
Key Observations :
-
Sulfonamide reduction to thioether requires strong reducing agents .
-
Steric hindrance from the tetrahydroisoquinoline ring slows alkylation kinetics.
Tetrahydroisoquinoline Modifications
The tetrahydroisoquinoline core undergoes ring-specific reactions:
| Reaction Type | Conditions | Reactants/Reagents | Products | Notes |
|---|---|---|---|---|
| Aromatic bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 2h | Bromine | 8-Bromo-tetrahydroisoquinoline derivative | Regioselectivity at position 8 due to electron-donating sulfonamide group |
| N-alkylation | Benzyl chloride, NaH, DMF, 50°C, 5h | Benzyl chloride | N-benzylated product | Limited by steric bulk of sulfonamide |
Phenyl Group Reactions
The phenyl moiety participates in electrophilic substitutions:
Stability Under Physiological Conditions
Critical for drug development applications:
| Condition | pH | Temperature | Degradation Products | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolyzed amide + sulfonamide | 2.1h |
| Simulated intestinal fluid | 6.8 | 37°C | Intact compound | >24h |
Data suggest acid liability of the amide bond necessitates enteric coating for oral formulations .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| Amide | 1.0 (reference) | Hydrolysis |
| Sulfonamide | 0.3 | Reduction |
| Tetrahydroisoquinoline | 0.6 | Electrophilic substitution |
| Phenyl | 0.8 | Nitration |
Unexplored Reaction Pathways
-
Photochemical reactions : Potential for [2+2] cycloadditions in the tetrahydroisoquinoline ring.
-
Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling using the phenyl boronic acid derivative.
-
Enzymatic transformations : Esterase-mediated hydrolysis of the amide bond (hypothetical).
Experimental validation of these pathways is recommended for future studies.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves several key steps:
-
Formation of Tetrahydroisoquinoline Core :
- This is achieved through the Pictet-Spengler reaction involving phenethylamine derivatives and aldehydes or ketones in the presence of an acid catalyst.
-
Sulfonylation :
- The tetrahydroisoquinoline core undergoes sulfonylation using propylsulfonyl chloride and a base like triethylamine.
-
Amidation :
- Finally, the sulfonylated intermediate reacts with 3-phenylpropanoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired amide product.
Industrial Production Methods
For industrial applications, these synthetic routes can be optimized for larger scale production. Techniques such as continuous flow chemistry may be employed to enhance yield and purity while reducing costs.
Scientific Research Applications
The compound has a variety of applications in scientific research:
Chemistry
- Intermediate in Synthesis : It serves as an important intermediate for synthesizing more complex molecules in organic chemistry.
Biology
- Biological Activity : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Investigations into its mechanisms of action reveal interactions with specific molecular targets that modulate biological pathways associated with disease states.
Industry
- Material Development : The compound is utilized in developing new materials and as a catalyst in various chemical processes due to its unique chemical properties.
Recent studies have highlighted the biological activity of this compound:
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating strong potential for cancer treatment .
- Ferroptosis Inhibition : A related study suggests that compounds with similar structures may inhibit ferroptosis—an iron-dependent form of regulated cell death—thereby offering therapeutic avenues for diseases linked to this process .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
- Anticancer Research : In one study involving synthesized derivatives based on this compound's framework, researchers reported promising results against human cancer cell lines . The ability to selectively target cancer cells positions these compounds as potential candidates for further development in oncology.
- Therapeutic Applications : Another investigation focused on the inhibition of ferroptosis using tetrahydroisoquinoline derivatives showed potential benefits for treating neurodegenerative diseases . These findings underscore the importance of this compound's structure in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
- The tetrahydroisoquinoline core in the target compound differs from the phthalimide () and dioxoisoindolin () cores in analogs.
- The propylsulfonyl group in the target compound is distinct from the chloro () and sulfamoyl () substituents. Sulfones (e.g., propylsulfonyl) are less reactive than chloro groups but may improve metabolic stability compared to sulfonamides .
Functional Group and Substituent Analysis
Sulfonyl/Sulfamoyl Groups
- Target Compound : Propylsulfonyl (C3H7SO2) provides moderate hydrophobicity and electron-withdrawing effects.
Amide Linkages
- Target Compound : Propanamide spacer (CH2CH2CONH) offers flexibility, possibly optimizing interactions with enzymatic pockets.
- Compound : Pentanamide (CH2CH2CH2CH2CONH) may increase hydrophobic interactions but reduce solubility .
Implications :
- Elemental analysis data for the compound aligns with theoretical values, indicating purity—a critical factor for pharmacological studies .
Biological Activity
3-Phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its effects.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The synthesis typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with sulfonylating agents and subsequent acylation to form the final amide structure. The general synthetic pathway can be summarized as follows:
- Formation of Tetrahydroisoquinoline : Starting from phenylacetaldehyde and a suitable amine.
- Sulfonylation : Reaction with propylsulfonyl chloride.
- Acylation : Using propanoyl chloride to yield the final product.
Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard treatments like Tamoxifen .
The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and death is under investigation. Specifically, it may interact with estrogen receptors and influence downstream signaling cascades that lead to apoptosis in hormone-sensitive cancers .
Neuroprotective Effects
In addition to anticancer activity, tetrahydroisoquinolines have been studied for their neuroprotective properties. Compounds in this class may exhibit effects on neurotransmitter systems and have potential applications in treating neurodegenerative diseases such as Alzheimer's .
Study 1: Cytotoxic Evaluation
A recent study evaluated various tetrahydroisoquinoline derivatives for their cytotoxic effects using the MTT assay on MCF-7 cells. Results indicated that modifications on the phenyl ring significantly affected biological activity. The introduction of sulfonyl groups enhanced cytotoxicity compared to unsubstituted analogs .
Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The study found that certain derivatives could reduce neuronal cell death by modulating oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
